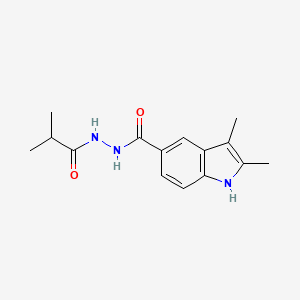![molecular formula C10H18ClF2N3 B12219808 N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B12219808.png)
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride is a compound that features a pyrazole ring substituted with a difluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the difluoromethyl group can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method is the reaction of a pyrazole precursor with difluoromethylating agents under specific conditions. . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and pyrazole derivatives with different substituents. Examples include:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H18ClF2N3 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-8(2)3-5-13-7-9-4-6-15(14-9)10(11)12;/h4,6,8,10,13H,3,5,7H2,1-2H3;1H |
InChI Key |
GBNOBMGHBYPNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=NN(C=C1)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one](/img/structure/B12219725.png)
![7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B12219731.png)

![2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12219744.png)
![2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide](/img/structure/B12219757.png)
![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B12219758.png)
![1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-](/img/structure/B12219772.png)
![N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide](/img/structure/B12219773.png)
![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12219781.png)
![3-(4-methoxybenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12219785.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12219786.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12219797.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12219801.png)
![(2Z)-2-(2-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12219812.png)
